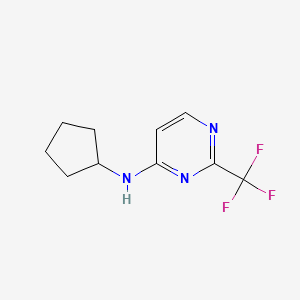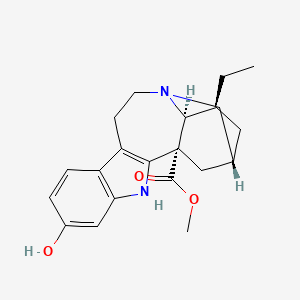![molecular formula C13H17NO4 B14175498 Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester CAS No. 921600-22-8](/img/structure/B14175498.png)
Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester is a chemical compound with the molecular formula C13H17NO4. This compound is known for its unique structure, which includes a phenylethyl group attached to the amino group of propanedioic acid, and two methyl ester groups. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester typically involves the reaction of propanedioic acid derivatives with (1S)-1-phenylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include dimethyl sulfate and sodium hydroxide, which facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester involves its interaction with specific molecular targets and pathways. The phenylethyl group plays a crucial role in its binding affinity and specificity towards certain enzymes and receptors. The ester groups facilitate its solubility and transport within biological systems, enhancing its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Propanedioic acid, dimethyl ester:
Propanedioic acid, 1,3-dithiolan-2-ylidene-, bis(1-methylethyl) ester: This compound has a similar backbone but includes different substituents, leading to distinct chemical properties.
Uniqueness
The presence of the (1S)-1-phenylethyl amino group in propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature enhances its potential for specific interactions and applications in various fields of research.
Propiedades
Número CAS |
921600-22-8 |
|---|---|
Fórmula molecular |
C13H17NO4 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
dimethyl 2-[[(1S)-1-phenylethyl]amino]propanedioate |
InChI |
InChI=1S/C13H17NO4/c1-9(10-7-5-4-6-8-10)14-11(12(15)17-2)13(16)18-3/h4-9,11,14H,1-3H3/t9-/m0/s1 |
Clave InChI |
MOHQPZISADDDAB-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)NC(C(=O)OC)C(=O)OC |
SMILES canónico |
CC(C1=CC=CC=C1)NC(C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


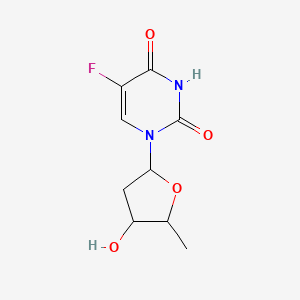
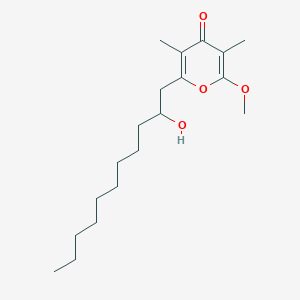

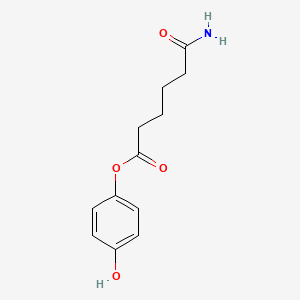
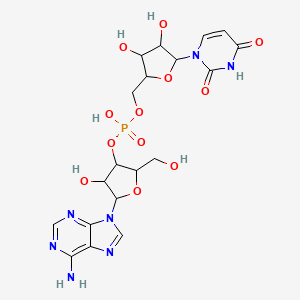
![Ethyl (3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B14175445.png)
![4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14175449.png)
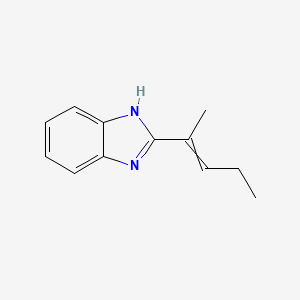
![11-(4-Methylpiperazin-1-yl)-10,11-dihydrodibenzo[b,f]thiepin-2-amine](/img/structure/B14175469.png)
![2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]-](/img/structure/B14175490.png)
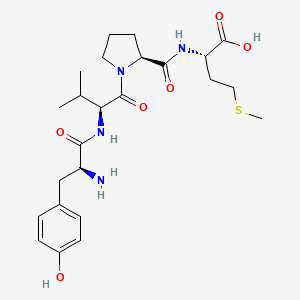
![9-Bromobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B14175512.png)
